Detergent-Independent Hydrolysis: 4-MUPC vs. Phosphatidylcholine (PC)
The hydrolysis of 4-MUPC by purified placental acid sphingomyelinase proceeds independently of any detergent, whereas the hydrolysis of the natural substrate, [14C]phosphatidylcholine ([14C]PC), exhibits an absolute requirement for sodium taurocholate [1]. This detergent independence simplifies assay protocols and reduces experimental variability for 4-MUPC.
| Evidence Dimension | Detergent Requirement for Hydrolysis |
|---|---|
| Target Compound Data | Hydrolysis occurs independently of any detergent requirement. |
| Comparator Or Baseline | [14C]Phosphatidylcholine ([14C]PC) |
| Quantified Difference | Absolute requirement for sodium taurocholate vs. no requirement. |
| Conditions | Purified placental acid sphingomyelinase; assay in vitro. |
Why This Matters
This eliminates the need for detergent optimization, reducing a key source of assay variability and simplifying high-throughput screening protocols.
- [1] Freeman SJ, Shankaran P, Wolfe LS, Callahan JW. Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase. Can J Biochem Cell Biol. 1985 Apr;63(4):272-7. doi: 10.1139/o85-040. PMID: 2990645. View Source
